2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
Description
This compound is a 1,5-disubstituted imidazole derivative featuring a difluoromethoxy group at the 4-position of the phenyl ring attached to the imidazole’s N1 atom. The 5-position of the imidazole core is substituted with a phenyl group, while the 2-position is linked to a thioacetonitrile moiety via a sulfur atom.
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-17(20)24-15-8-6-14(7-9-15)23-16(13-4-2-1-3-5-13)12-22-18(23)25-11-10-21/h1-9,12,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAHQRKNHVSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders. This article explores its biological activity, focusing on mechanisms of action, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a difluoromethoxy group, an imidazole ring, and a thioether linkage, which contribute to its biological properties.
Research indicates that this compound acts as an inhibitor of β-secretase (BACE1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting BACE1, the compound may reduce the formation of amyloid plaques, thereby potentially slowing the progression of Alzheimer's disease and other related neurodegenerative disorders .
1. Inhibition of BACE1
Studies have shown that this compound exhibits potent inhibitory activity against BACE1. In vitro assays demonstrated IC50 values in the nanomolar range, indicating strong efficacy as a therapeutic agent for Alzheimer's disease .
2. Anti-Diabetic Potential
In addition to its neuroprotective effects, this compound has been evaluated for its anti-diabetic properties. A series of related imidazole derivatives have been synthesized and tested for α-glucosidase inhibition. Some derivatives demonstrated significant hypoglycemic effects in vivo, suggesting that this compound may also be beneficial in managing blood glucose levels .
Case Study 1: Alzheimer’s Disease Model
In a preclinical model of Alzheimer’s disease, administration of the compound resulted in a marked decrease in amyloid plaque deposition in the brain. Behavioral assessments indicated improvements in cognitive function compared to control groups treated with placebo .
Case Study 2: Metabolic Syndrome
In diabetic rat models, treatment with related imidazole compounds led to improved glucose tolerance and reduced insulin resistance. The compounds were shown to enhance pancreatic β-cell function and increase insulin sensitivity .
Data Tables
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and related imidazole derivatives:
Physicochemical Properties
- Melting Points: Imidazoles with bulky substituents (e.g., 4,5-diphenyl derivatives) exhibit higher melting points (>200°C) due to rigid packing . The target compound’s difluoromethoxy group may lower melting points slightly compared to non-fluorinated analogs.
- Solubility : Thioacetonitrile’s polarity may improve aqueous solubility relative to purely aromatic substituents (e.g., trifluoromethylphenyl in ).
- Spectroscopy : The difluoromethoxy group would show distinct $^{19}\text{F}$ NMR signals near -80 ppm, while the thioacetonitrile’s nitrile group would exhibit IR stretches at ~2200 cm$^{-1}$ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
